Ispinesib

Vue d'ensemble

Description

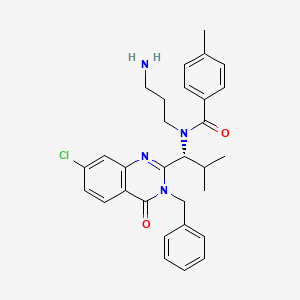

Ispinesib is a potent, highly specific small-molecule inhibitor of KSP (Kinesin Spindle Protein) tested for the treatment of human disease . It causes mitotic arrest and growth inhibition in several human tumor cell lines .

Synthesis Analysis

Ispinesib has been synthesized as half-sandwich complexes of Ru, Os, Rh, and Ir bearing the ispinesib-derived N,N-bidentate ligands . Additionally, derivatives of ispinesib and its (S) analogue were prepared that featured ferrocenyl moieties or bulky organic substituents .

Molecular Structure Analysis

Ispinesib belongs to the class of organic compounds known as n,n-dialkyl-p-toluamides. These are aromatic compounds that contain a m-toluamide, where the carboxamide group is N-substituted with two alkyl chains .

Chemical Reactions Analysis

Ispinesib has been used as a warhead to design autophagosome-tethering chimeras. The first generation of autophagic degraders of nicotinamide phosphoribosyltransferase (NAMPT) were developed by connecting the NAMPT inhibitor and LC3-binding ispinesib through a flexible linker .

Physical And Chemical Properties Analysis

Ispinesib is a small molecule with a molecular weight of 517.07 and a chemical formula of C30H33ClN4O2 .

Applications De Recherche Scientifique

Breast Cancer Treatment

Ispinesib has shown promising results in the treatment of breast cancer. It is a potent inhibitor of kinesin spindle protein, a motor protein essential for cell cycle progression through mitosis . Clinical studies have shown a 9% response rate in patients with locally advanced or metastatic breast cancer . It has a favorable safety profile without significant neurotoxicities, gastrointestinal toxicities, or hair loss .

Combination Therapy for Breast Cancer

Ispinesib has been explored in combination with several therapies approved for the treatment of breast cancer. It has been found to enhance the antitumor activity of trastuzumab, lapatinib, doxorubicin, and capecitabine . It also exhibited activity comparable with paclitaxel and ixabepilone .

Pancreatic Cancer Treatment

Ispinesib has been identified as a potential chemotherapeutic agent for pancreatic cancer. It was found to mediate effective antitumor effects in pancreatic cancer . The expression of its target Eg5 is associated with poorer postoperative prognosis and is important for the clinical efficacy of ispinesib in pancreatic cancer .

Autophagosome-Tethering Chimeras

Ispinesib has been identified as an effective warhead for the design of autophagosome-tethering chimeras . This suggests a potential application in the field of drug delivery and targeted therapy.

Inhibitor Library Screening

Ispinesib was identified through inhibitor library screening, suggesting its potential as a novel therapeutic agent . This highlights the role of ispinesib in drug discovery and development.

Mécanisme D'action

Target of Action

Ispinesib is a highly specific small molecule inhibitor of Kinesin Spindle Protein (KSP) . KSP, also known as Eg5, is a motor protein that plays a crucial role in the formation of a bipolar mitotic spindle and cell cycle progression through mitosis .

Mode of Action

Ispinesib acts by inhibiting the function of KSP . It alters the ability of KSP to bind to microtubules, thereby blocking the formation of a functional bipolar mitotic spindle . This leads to cell cycle arrest in mitosis, resulting in subsequent cell death .

Biochemical Pathways

The primary biochemical pathway affected by ispinesib is the mitotic spindle assembly pathway. By inhibiting KSP, ispinesib disrupts the formation of the bipolar mitotic spindle, a structure that is essential for the segregation of chromosomes during cell division . This disruption leads to cell cycle arrest in mitosis and triggers programmed cell death or apoptosis .

Result of Action

Ispinesib has demonstrated clinical activity in patients with locally advanced or metastatic breast cancer that failed to respond/relapsed after treatment with taxanes and anthracyclines . In preclinical models, ispinesib induced tumor regressions in all five models of human breast cancer . It was observed to cause a strong mitotic arrest, inhibition of proliferation, and increased apoptosis .

Action Environment

The efficacy of ispinesib can be influenced by the tumor microenvironment. For instance, in preclinical models of breast cancer, the combination of ispinesib with other therapies such as herceptin and lapatinib markedly improved response rate and efficacy over either single agent . .

Safety and Hazards

Orientations Futures

Ispinesib has been identified as a promising novel therapeutic agent for pancreatic cancer . The expression of its target Eg5 is associated with poorer postoperative prognosis and is important for the clinical efficacy of ispinesib in pancreatic cancer . The scientific research efforts are still devoted to finding an effective and tolerable KSP inhibitor drug that can gain US FDA approval .

Propriétés

IUPAC Name |

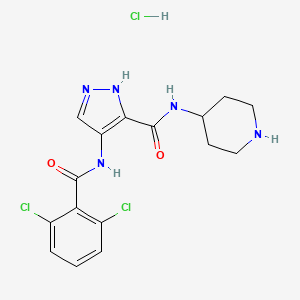

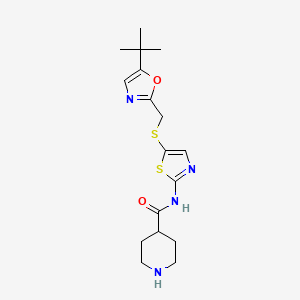

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZRFPJCWMNVAV-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187307 | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ispinesib | |

CAS RN |

336113-53-2 | |

| Record name | Ispinesib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ispinesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISPINESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?

A1: Ispinesib specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, ispinesib prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].

Q2: Can you elaborate on the specific mechanism by which ispinesib inhibits KSP activity?

A2: Ispinesib acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].

Q3: Does ispinesib's mechanism of action differ from other KSP inhibitors?

A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, ispinesib's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.

Q4: Does the p53 status of tumor cells influence their response to ispinesib?

A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to ispinesib. In medulloblastoma models, while ispinesib effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.

Q5: Does ispinesib only affect dividing cells?

A5: Ispinesib primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.

Q6: What is the molecular formula and weight of ispinesib?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of ispinesib. For this information, please refer to publicly available chemical databases or drug information resources.

Q7: What evidence supports the efficacy of ispinesib as an anticancer agent?

A7: Preclinical studies have demonstrated that ispinesib exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, ispinesib has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].

Q8: Has ispinesib shown promise in overcoming drug resistance in cancer?

A8: Yes, ispinesib has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].

Q9: What are the known mechanisms of resistance to ispinesib?

A9: The primary mechanism of resistance to ispinesib and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.

Q10: Is there cross-resistance between ispinesib and other Eg5 inhibitors?

A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to ispinesib []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.

Q11: What is the typical pharmacokinetic profile of ispinesib?

A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. Ispinesib administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. Ispinesib's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].

Q12: Are there any pharmacodynamic markers used to assess ispinesib activity?

A12: Yes, pharmacodynamic markers have been utilized to evaluate ispinesib's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].

Q13: What are the main toxicities associated with ispinesib?

A13: The primary dose-limiting toxicity observed in clinical trials of ispinesib is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with ispinesib treatment [, ].

Q14: Have any strategies been explored to improve the delivery of ispinesib to specific targets or tissues?

A14: Research suggests that encapsulating ispinesib within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, ispinesib has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing ispinesib as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

![4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1683955.png)

![N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1683960.png)